N-prop-2-enyl-1H-imidazol-2-amine
Description
N-Prop-2-enyl-1H-imidazol-2-amine is an imidazole derivative with an amine group at position 2 and a propenyl (allyl) substituent at the nitrogen atom (N1) of the heterocyclic ring. The compound’s molecular formula is C₆H₈N₃, with a calculated molecular weight of 122.15 g/mol (based on formula derivation).
Properties
Molecular Formula |
C6H9N3 |
|---|---|
Molecular Weight |
123.16 g/mol |
IUPAC Name |
N-prop-2-enyl-1H-imidazol-2-amine |
InChI |
InChI=1S/C6H9N3/c1-2-3-7-6-8-4-5-9-6/h2,4-5H,1,3H2,(H2,7,8,9) |
InChI Key |
PTHYEYDRXBHERO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=NC=CN1 |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of Imidazole Derivatives
A common approach to synthesize N-substituted imidazoles involves the alkylation of the nitrogen atom with an appropriate alkyl halide. For N-prop-2-enyl-1H-imidazol-2-amine, this typically means reacting imidazol-2-amine or its protected derivatives with allyl bromide or allyl chloride under basic conditions.
Procedure : Imidazol-2-amine is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A base (e.g., potassium carbonate or sodium hydride) is added to deprotonate the imidazole nitrogen, followed by the slow addition of allyl bromide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion.
Notes : Careful control of stoichiometry and reaction time is essential to avoid over-alkylation or side reactions. Purification is typically achieved by column chromatography or recrystallization.
Synthesis via Imidazoline Intermediates
An alternative strategy involves the synthesis of 2-substituted imidazolines followed by their conversion to imidazoles. This method has been elaborated in studies focusing on 2-alkenyl-2-imidazolines.
Step 1: Formation of 2-alkenyl-2-imidazolines
Metallation at the 2-position of a protected 2-methylimidazoline, followed by reaction with electrophiles, can yield 2-alkenyl imidazolines. For example, reaction with allylic electrophiles can introduce the prop-2-enyl group.
Step 2: Conversion to this compound
Deprotection of the N1 position using trifluoroacetic acid (TFA) and subsequent oxidation or rearrangement steps lead to the formation of the imidazole ring with the desired substitution.
Reference : This methodology was reported with reliable yields and reproducibility, including the use of Wadsworth-Emmons or selenoxide elimination reactions to install the alkenyl substituent at C2 of the imidazoline ring, which can be transformed into the imidazole.
Multi-step Synthesis from Amino Acid Derivatives
Another approach involves the use of iminodiacetic acid derivatives and amino acid methyl esters as precursors:
Step 1 : Alkylation of iminodiacetic acid or its esters with bromopropene derivatives to introduce the allyl group.
Step 2 : Cyclization with trifluoroacetic anhydride or other activating agents to form cyclic anhydrides.
Step 3 : Reaction with histidine or histidine derivatives to form the imidazole-containing amine.
Step 4 : Further functional group manipulation, such as saponification or amide formation, to yield the target compound.
Notes : This route allows for structural diversification and optimization of pharmacokinetic properties, as demonstrated in the synthesis of imidazole analogues with biological activity.
Comparative Data Table of Preparation Methods
| Method | Key Steps | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct N-alkylation | Imidazole + allyl halide + base | DMF/DMSO, K2CO3 or NaH, RT to 60°C | Simple, straightforward | Possible over-alkylation, side reactions |
| Imidazoline intermediate route | Metallation → electrophile addition → deprotection | Protected imidazoline, TFA, Wadsworth-Emmons reaction | High regioselectivity, versatile | Multi-step, requires protection/deprotection |
| Amino acid derivative cyclization | Alkylation → cyclization → amide formation | Bromopropene, TFAA, DMF, histidine derivatives | Structural diversity, bioactive analogs | More complex, multiple purification steps |
Chemical Reactions Analysis
Types of Reactions
N-prop-2-enyl-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The prop-2-enyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
N-prop-2-enyl-1H-imidazol-2-amine is a compound with potential applications in scientific research, medicine, and other fields.
Scientific Research Applications
- Enzyme Inhibition and Protein-Ligand Interactions: this compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Imidazole and its Derivatives: General Applications
While the search results do not provide comprehensive data tables and case studies specifically for this compound, they do offer information on the broader applications of imidazole derivatives, which can be relevant due to the compound's structural similarity.
- Anticancer Activity: Imidazole derivatives have demonstrated anticancer activity against various cancer cell lines. For instance, 2-((1-((4-substituted phenyl) amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide derivatives have been evaluated for antitumor potential against C6 (rat glioma) and HepG2 (human liver) cell lines, with some compounds showing good cytotoxic potential . (E)-1-(1-allyl-1H-benzo[d]imidazol-2-yl)-3-(4-substituted phenyl) prop-2-en-1-one was also evaluated for anticancer activity against A549, MCF-7, HepG2, and OVCAR-3 cell lines .
- Antitubercular Activity: Certain imidazole derivatives have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis strains . For example, N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide derivatives have been tested, with some showing inhibitory activity .
- Monoamine Oxidase (MAO) Inhibition: N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine is identified as a cholinesterase and monoamine oxidase dual inhibitor . The anti-Parkinsonian, irreversible, selective monoamine oxidase (MAO)-B inhibitors, selegiline and rasagiline, have demonstrated neuroprotective/neurorestorative activities in cell cultures and animal models of neurodegenerative diseases .
- Synthesis of Imidazole Derivatives: (1-Methyl-1H-imidazol-2-yl)methanol derivatives can be prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole .
Mechanism of Action
The mechanism of action of N-prop-2-enyl-1H-imidazol-2-amine involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The prop-2-enyl group enhances the compound’s binding affinity and specificity for certain targets. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
1-Methyl-1H-imidazol-2-amine
- Structure : Methyl group at N1, amine at C2.
- Molecular Weight : 97.12 g/mol.
- Synthesis : Alkylation of imidazole with methyl halides.
N-(2-Methylbenzyl)-4,5-dihydro-1H-imidazol-2-amine
- Structure : 2-Methylbenzyl group at N1, saturated imidazoline ring.
- Molecular Weight : 189.26 g/mol.
- Key Differences : Saturation of the imidazole ring reduces aromaticity, altering electronic properties and hydrogen-bonding capacity. The benzyl substituent adds lipophilicity, whereas the propenyl group in the target compound may improve solubility in polar aprotic solvents.
5-(4-Fluorophenyl)-1H-imidazol-2-amine
- Structure : 4-Fluorophenyl group at C5, amine at C2.
- Molecular Weight : 177.17 g/mol (calculated).
- Key Differences: The fluorophenyl group introduces electron-withdrawing effects, which could stabilize the amine group and modify acidity (pKa).
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-prop-2-enyl-1H-imidazol-2-amine, and how can purity be optimized?
- Methodology : The compound can be synthesized via condensation reactions involving o-phenylenediamine derivatives and propargylamine or acrylonitrile intermediates. For example, analogous imidazole derivatives are synthesized by refluxing precursors in methanol with ammonium acetate and aldehydes (e.g., o-nitrobenzaldehyde) to form the imidazole core .
- Optimization : Purification via column chromatography (ethyl acetate/ethanol/triethylamine mixtures) and crystallization (methanol/diethyl ether) yields high-purity products. Monitoring reaction progress with TLC and NMR ensures minimal side products .
Q. How can the structure of N-prop-2-enyl-1H-imidazol-2-amine be characterized experimentally?
- Techniques :
- NMR : and NMR identify proton environments and carbon frameworks. For example, imidazole protons typically resonate at δ 7.0–8.5 ppm in NMR .
- X-ray crystallography : Resolves bond lengths, angles, and dihedral angles (e.g., imidazole core planarity with r.m.s. deviation < 0.006 Å) .
- Mass spectrometry : Confirms molecular weight (e.g., ESI-MS for exact mass).
Q. What are the key reactivity patterns of the imidazole ring in this compound?
- Reactions :
- Electrophilic substitution : The imidazole N-H group reacts with alkylating agents (e.g., propargyl bromide) under basic conditions .
- Coordination chemistry : The imidazole nitrogen can act as a ligand for transition metals (e.g., Cu, Re), enabling catalytic applications .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of N-prop-2-enyl-1H-imidazol-2-amine?
- Approach : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO-LUMO gaps, ionization potentials, and electron affinity. Exact-exchange terms improve thermochemical accuracy (average deviation < 2.4 kcal/mol for atomization energies) .
- Software : Gaussian or ORCA packages with 6-31G(d,p) basis sets. Solvent effects are modeled using PCM.
Q. What experimental strategies resolve contradictions in reported bioactivity data for imidazole derivatives?
- Case Study : If conflicting results arise in binding affinity assays:
Validate assay conditions : Use standardized protocols (e.g., SPR, ITC) with positive controls (e.g., known H1/H4 receptor ligands) .
Structural analogs : Compare activity of N-prop-2-enyl-1H-imidazol-2-amine with N-cyclohexyl-1-methyl-1H-benzimidazol-2-amine to isolate substituent effects .
Molecular docking : AutoDock Vina or Schrödinger assesses binding poses to targets (e.g., histamine receptors) .
Q. How can reaction byproducts be identified and minimized during synthesis?
- Analytical Tools :
- HPLC-MS : Detects low-abundance byproducts (e.g., dimerized imidazoles or oxidized species).
- In situ IR : Monitors intermediates in real-time (e.g., nitrile intermediates in condensation steps) .
- Mitigation : Adjust stoichiometry (excess propargylamine), lower reaction temperature, or use radical inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
